Ethyl Isoquinoline-1-carboxylate
Overview
Description
Ethyl Isoquinoline-1-carboxylate is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, is used as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl Isoquinoline-1-carboxylate is a derivative of the quinoline family . Quinoline and its derivatives have been found to have a broad range of biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a variety of therapeutic activities .
Biochemical Pathways
Quinoline derivatives have been found to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Result of Action
Quinoline derivatives have been found to have a variety of therapeutic activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
The synthesis of quinoline derivatives has been found to be influenced by various reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline alkaloids, to which Ethyl Isoquinoline-1-carboxylate belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence a variety of biochemical reactions .
Cellular Effects
Isoquinoline alkaloids have been shown to have a broad range of biological activities, suggesting that this compound may also influence cell function .
Molecular Mechanism
Isoquinoline alkaloids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Isoquinoline alkaloids have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Several alkaloids, including those from the isoquinoline class, can cause different stimuli in the nervous system of an animal .
Metabolic Pathways
Isoquinoline alkaloids are known to interact with various enzymes or cofactors .
Transport and Distribution
Isoquinoline alkaloids are known to interact with various transporters or binding proteins .
Subcellular Localization
Isoquinoline alkaloids are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Isoquinoline-1-carboxylate typically involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst. One common method is the Friedlaender condensation, which can be carried out using various catalysts such as molecular iodine, nano zinc oxide, or ionic liquids under solvent-free conditions . The reaction is usually performed at room temperature or under mild heating conditions to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact. Microwave-assisted synthesis and ultrasound-promoted reactions are also employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl Isoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Isoquinoline-1-carboxylic acid.
Reduction: Isoquinoline-1-carbinol or isoquinoline-1-carbaldehyde.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl Isoquinoline-1-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Ethyl Isoquinoline-1-carboxylate can be compared with other similar compounds, such as:
Isoquinoline-1-carboxylic acid: Similar structure but lacks the ethyl ester group.
Mthis compound: Similar structure but has a methyl ester group instead of an ethyl ester group.
Isoquinoline-3-carboxylate: Different position of the carboxylate group on the isoquinoline ring.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
ethyl isoquinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSDJZSKWUHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446052 | |
Record name | Ethyl Isoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-78-1 | |
Record name | Ethyl Isoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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